molecular formula C19H18N4O4S B2953917 (E)-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396893-30-3

(E)-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No.: B2953917
CAS No.: 1396893-30-3
M. Wt: 398.44
InChI Key: BUIKXFXAUQDSRC-CSKARUKUSA-N
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Description

The compound (E)-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a heterocyclic organic molecule featuring a pyridin-2-one core linked to a 1,2,4-oxadiazole ring. The oxadiazole is further substituted with an azetidine moiety bearing a 4-methylstyryl sulfonyl group. This structure combines multiple pharmacophoric elements:

  • 1,2,4-Oxadiazole: A bioisostere for esters or amides, often used to enhance metabolic stability .
  • Azetidine: A four-membered saturated ring that introduces conformational rigidity.
  • 4-Methylstyryl sulfonyl group: A sulfonamide substituent that may improve solubility and target affinity.

Structural elucidation of such compounds typically relies on NMR, UV spectroscopy, and X-ray crystallography (e.g., SHELX software for crystallographic refinement) .

Properties

IUPAC Name

3-[5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-13-4-6-14(7-5-13)8-10-28(25,26)23-11-15(12-23)19-21-17(22-27-19)16-3-2-9-20-18(16)24/h2-10,15H,11-12H2,1H3,(H,20,24)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIKXFXAUQDSRC-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, with CAS number 1396893-30-3, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyridine ring, an oxadiazole moiety, and a sulfonyl group attached to an azetidine unit. The aim of this article is to provide a comprehensive overview of its biological activity based on current research findings.

PropertyValue
Molecular FormulaC19H18N4O4S
Molecular Weight398.4 g/mol
CAS Number1396893-30-3

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. The following sections detail the findings related to its antibacterial and anticancer properties.

Antibacterial Activity

Several studies have evaluated the antibacterial potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole structure have shown significant inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli. In vitro assays revealed minimum inhibitory concentration (MIC) values as low as 0.21 µM for certain derivatives, indicating strong antibacterial activity comparable to established antibiotics like ciprofloxacin .

Key Findings:

  • MIC Values: Some derivatives showed MIC values ranging from 0.21 µM to higher concentrations depending on the specific structural modifications.
  • Mechanism of Action: Molecular docking studies suggest that these compounds interact with key bacterial enzymes such as DNA gyrase and MurD, forming multiple hydrogen bonds and stabilizing interactions that inhibit bacterial growth .

Anticancer Activity

The anticancer potential of related compounds has also been explored. For example, structural analogs with similar functional groups have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Studies:

  • Cell Line Studies: Compounds exhibiting structural similarities were tested on human cancer cell lines (e.g., HeLa and MCF-7), showing promising results in reducing cell viability.
  • Molecular Mechanisms: Research indicated that some derivatives could inhibit key signaling pathways involved in cancer proliferation, such as the PI3K/Akt pathway.

Structure-Bioactivity Relationship

The biological activity of this compound can be attributed to its unique structural components:

  • Pyridine Ring: Known for enhancing lipophilicity and facilitating cellular uptake.
  • Oxadiazole Moiety: Contributes to the compound's ability to interact with biological targets effectively.
  • Sulfonyl Group: Enhances solubility and may improve pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The target compound is compared to triazole-based pyridinone derivatives (CAS 148372-30-9, 242472-20-4, and 242472-13-5) (–8). These analogs share a pyridinone core but differ in their heterocyclic and substituent groups:

Compound Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents
Target Compound (E)-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-... C₁₉H₂₂N₅O₄S 424.5 (calculated) 1,2,4-Oxadiazole Azetidine, 4-methylstyryl sulfonyl
5-(4-Allyl-5-sulfanyl-triazol-3-yl)-1-benzyl-pyridin-2-one (CAS 148372-30-9) C₁₇H₁₆N₄OS 324.4 1,2,4-Triazole Allyl, benzyl, sulfanyl
3-(4-Allyl-5-sulfanyl-triazol-3-yl)-1-benzyl-pyridin-2-one (CAS 242472-20-4) C₁₇H₁₆N₄OS 324.4 1,2,4-Triazole Allyl, benzyl, sulfanyl
5-(4-Allyl-5-sulfanyl-triazol-3-yl)-1-benzyl-pyridin-2-one (CAS 242472-13-5) C₁₇H₁₆N₄OS 324.4 1,2,4-Triazole Allyl, benzyl, sulfanyl
Structural Insights:
  • Heterocyclic Core: The oxadiazole in the target compound vs. triazole in analogs.
  • Substituents : The target’s sulfonyl group (-SO₂-) enhances polarity and stability compared to sulfanyl (-S-) in analogs, which may oxidize readily .
  • Azetidine vs. Allyl/Benzyl : Azetidine’s rigidity may reduce entropy penalties during target binding, whereas allyl/benzyl groups offer bulkier hydrophobic profiles.

Physicochemical and Pharmacokinetic Properties

  • Polarity : The sulfonyl group and azetidine increase polarity, suggesting improved aqueous solubility over the more lipophilic triazole analogs.
  • Metabolic Stability : Sulfonamides are generally resistant to oxidative metabolism compared to sulfanyl groups, which may form disulfide bonds or oxidize to sulfoxides .

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